molecular formula C7H10N2O B095994 (2-Methoxyphenyl)hydrazine CAS No. 18312-46-4

(2-Methoxyphenyl)hydrazine

Cat. No. B095994
CAS RN: 18312-46-4
M. Wt: 138.17 g/mol
InChI Key: FGODPVCKFLEVFG-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)hydrazine” is an organic compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .


Synthesis Analysis

The synthesis of “(2-Methoxyphenyl)hydrazine” involves various chemical approaches such as covalent immobilization, self-assembled monolayer on gold, adsorption on the ad-layer of a defect-free single-crystal Pt surface, π-π bonding, pendant metal complexes, and functionalized polymer-modified electrodes .


Molecular Structure Analysis

The molecular structure of “(2-Methoxyphenyl)hydrazine” is characterized by the presence of 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .


Chemical Reactions Analysis

“(2-Methoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, it can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .


Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)hydrazine” has a density of 1.2±0.1 g/cm3, a boiling point of 263.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.1±3.0 kJ/mol and a flash point of 113.2±22.6 °C .

Scientific Research Applications

Chemical Synthesis

(2-Methoxyphenyl)hydrazine is used in chemical synthesis . It’s a versatile reagent that can be used to prepare a variety of chemical compounds. The product details can be found on Sigma-Aldrich’s website .

Electrochemical Applications

(2-Methoxyphenyl)hydrazine has been used in electrochemical applications . Specifically, it has been used in the electrochemical demethylation of 2-methoxyphenol to surface-confined catechol on the MWCNT . This process resulted in the development of a stable and well-defined redox peak .

Electrocatalytic Hydrazine Oxidation

The surface-confined catechol system, which is prepared from (2-Methoxyphenyl)hydrazine, has been used for studying hydrazine oxidation . This application is important in the field of electrocatalysis .

Sensing Applications

The surface-confined catechol system, derived from (2-Methoxyphenyl)hydrazine, has also been used in sensing applications . This includes the detection and quantification of various analytes .

Preparation of Stable Surface-Confined Catechol

(2-Methoxyphenyl)hydrazine has been used in the preparation of stable surface-confined catechol . This is significant in electrochemistry and surface chemistry .

Mass Spectrometry

Although not directly mentioned, (2-Methoxyphenyl)hydrazine could potentially be used in mass spectrometry applications . The exact details of its use in this field are not specified, but it’s worth noting that hydrazine compounds are often used in mass spectrometry for their unique properties .

Safety And Hazards

“(2-Methoxyphenyl)hydrazine” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound .

Future Directions

“(2-Methoxyphenyl)hydrazine” has a wide range of applications in scientific experiments. Its electrocatalytic efficiency has been demonstrated by studying hydrazine oxidation and sensing reactions in a neutral pH solution . This new system is found to be tolerant to various interfering biochemicals such as uric acid, xanthine, hypoxanthine, glucose, nitrate, hydrogen peroxide, ascorbic acid, Cu 2+, and Fe 2+ .

properties

IUPAC Name

(2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGODPVCKFLEVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972886
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)hydrazine

CAS RN

6971-45-5, 57396-67-5
Record name (2-Methoxyphenyl)hydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is HPLC-MS a preferred method for analyzing (2-methoxyphenyl)hydrazine derivatives in pharmaceutical development?

A1: HPLC-MS, or High-Performance Liquid Chromatography coupled with Mass Spectrometry, proves particularly valuable in analyzing (2-methoxyphenyl)hydrazine derivatives and similar compounds due to its combined advantages [, ]. HPLC provides efficient separation of complex mixtures, which is crucial when dealing with multiple compounds in pharmaceutical preparations. This separation ensures accurate identification and quantification of the target compound, even in the presence of impurities or byproducts. Mass spectrometry, on the other hand, offers sensitive and selective detection, allowing researchers to determine the molecular weight and structural information of the separated compounds. This is essential for confirming the identity and purity of the synthesized compounds.

Q2: How does understanding the optimal conditions for mass spectrometric detection benefit the analysis of (2-methoxyphenyl)hydrazine derivatives?

A2: The research emphasizes optimizing mass spectrometric detection parameters, such as drying gas temperature, fragmentor voltage, and nebulizer pressure, for analyzing (2-methoxyphenyl)hydrazine and related carbothioamides []. By determining the optimal conditions, researchers can maximize the signal intensity of the mass detector. This leads to enhanced sensitivity and selectivity in identifying and quantifying these compounds, even at low concentrations. Additionally, optimizing these parameters can help distinguish the signal of the target compound from potential impurities, leading to more accurate and reliable results. This is particularly important during drug development to ensure the quality and purity of the final product.

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